molecular formula C6H12N2O4 B5202903 Dimethyl ethane-1,2-diylbiscarbamate CAS No. 6268-31-1

Dimethyl ethane-1,2-diylbiscarbamate

Cat. No.: B5202903
CAS No.: 6268-31-1
M. Wt: 176.17 g/mol
InChI Key: OCUKKHVJDGNKNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl ethane-1,2-diylbiscarbamate can be synthesized through the reaction of ethylene diamine with dimethyl carbonate. The reaction is typically carried out in the presence of a catalyst such as 1,5,7-triazabicyclo-[4,4,0]dec-5-ene (TBD) at a temperature of around 80°C for several hours. This method yields the compound with high purity and efficiency .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process typically includes the reaction of ethylene diamine with dimethyl carbonate under controlled conditions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl ethane-1,2-diylbiscarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the carbamate groups into amine groups.

    Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

Dimethyl ethane-1,2-diylbiscarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl ethane-1,2-diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(benzamides): Similar structure but with benzamide groups instead of carbamate groups.

    1,2-(bis-phenoxy)ethane: Contains phenoxy groups attached to the ethane backbone.

    5,5’-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid: Features diisophthalic acid groups linked by an ethane spacer .

Uniqueness

Dimethyl ethane-1,2-diylbiscarbamate is unique due to its dual carbamate groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

methyl N-[2-(methoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKKHVJDGNKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284208
Record name dimethyl ethane-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-31-1
Record name NSC36237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl ethane-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene diamine (6 g) and dimethyl carbonate (18 g) were mixed together in a round bottom flask at 20° C. TBD (0.1 g) was added and the mixture allowed to stand for 24 h. After this time a white solid product was collected and recrystallised from methanol to give bis (methoxycarbonyl) ethylene diamine. NMR and IR spectra were consistent with the desired compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

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